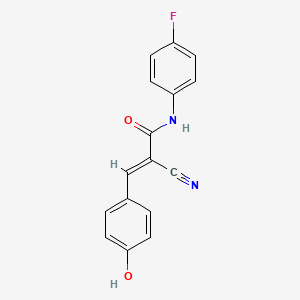
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for their potential use in the treatment of various forms of cancer and autoimmune diseases.
作用机制
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the proliferation and survival of B cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This makes this compound a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in B-cell malignancies. This compound has also been shown to reduce the production of autoantibodies in animal models of autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide is its specificity for BTK, which makes it a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, more research is needed to fully understand the long-term effects of this compound on the immune system and other physiological processes.
未来方向
There are several future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects. Another area of focus is the investigation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, more research is needed to fully understand the mechanisms of action of this compound and its effects on the immune system and other physiological processes.
合成方法
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-fluoroaniline to form 4-fluoro-N-(4-hydroxyphenyl)aniline. This intermediate is then reacted with ethyl cyanoacetate to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various forms of cancer and autoimmune diseases. In preclinical studies, this compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
属性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKLWFJCKMCID-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
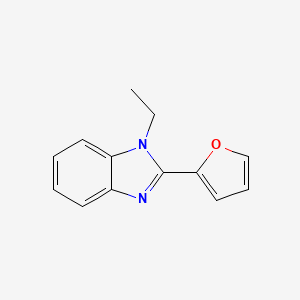
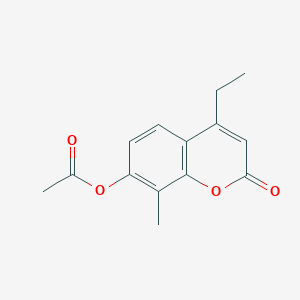
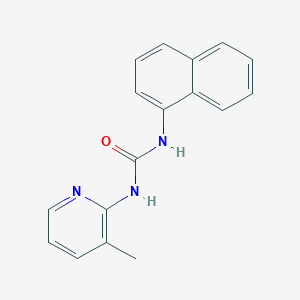
![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
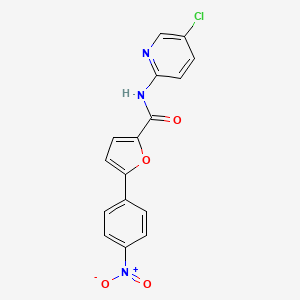
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)